Protirelin

Catalog No.
S540446
CAS No.
24305-27-9
M.F
C16H22N6O4
M. Wt
362.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protirelin

CAS Number

24305-27-9

Product Name

Protirelin

IUPAC Name

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)

InChI Key

XNSAINXGIQZQOO-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Abbott 38579, Abbott-38579, Abbott38579, Antepan, Hydrate, Proterelin Tartrate, Prem, TRH, Proterelin Tartrate, Proterelin Tartrate Hydrate, Protirelin, Protirelin Tartrate (1:1), Relefact TRH, Stimu TSH, Stimu-TSH, StimuTSH, Tartrate Hydrate, Proterelin, Thypinone, Thyroliberin, Thyroliberin TRH Merck, Thyrotropin Releasing Factor, Thyrotropin Releasing Hormone, Thyrotropin Releasing Hormone Tartrate, Thyrotropin-Releasing Factor, Thyrotropin-Releasing Hormone, Thyrotropin-Releasing Hormone Tartrate, TRH Ferring, TRH Prem, TRH, Relefact

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N

Description

The exact mass of the compound Protirelin is 362.1703 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Protirelin, also known as thyrotropin-releasing hormone (TRH), is a synthetic peptide hormone that plays a vital role in stimulating the pituitary gland to release thyroid-stimulating hormone (TSH) []. While its primary use is in clinical diagnosis of pituitary function, protirelin also finds applications in various scientific research areas.

Probing Pituitary Function

The most established research application of protirelin lies in assessing the hypothalamus-pituitary-thyroid (HPT) axis function []. In a protirelin stimulation test, researchers administer protirelin intravenously and measure the subsequent rise in TSH and thyroid hormone levels. This helps evaluate potential abnormalities within the HPT axis, particularly conditions like:

  • Central hypothyroidism: This occurs due to insufficient TSH production by the pituitary gland. A blunted TSH response to protirelin suggests central hypothyroidism [].
  • Pituitary tumors: Tumors in the pituitary gland can disrupt hormone production. The protirelin test can help identify abnormal TSH response patterns indicative of potential pituitary tumors [].

Understanding Thyroid Regulation

Protirelin can be a valuable tool in research exploring the mechanisms regulating thyroid hormone production. Studies have utilized protirelin to investigate the effects of various factors on TSH release, such as:

  • Nutritional deficiencies: Research suggests protirelin stimulation can be affected by deficiencies in certain nutrients like iodine, highlighting the interplay between nutrition and thyroid function [].
  • Stress hormones: Studies have explored how stress hormones like cortisol can modulate the TSH response to protirelin, providing insights into the complex hormonal interactions affecting the thyroid gland [].

Exploring Neurological Applications

Recent research suggests potential applications of protirelin beyond the HPT axis. Studies have investigated the effects of protirelin on:

  • Cognitive function: Protirelin may have neuroprotective properties and enhance memory function in animal models []. Further research is needed to explore its potential therapeutic applications in neurological disorders.
  • Depression: Some studies suggest protirelin might have antidepressant effects, although the mechanisms remain unclear and require further investigation [].

Protirelin, also known as thyrotropin-releasing hormone, is a synthetic tripeptide that mimics the naturally occurring hormone produced by the hypothalamus. Its chemical structure consists of three amino acids: L-pyroglutamyl, L-histidyl, and L-prolinamide, linked together by peptide bonds. The molecular formula of protirelin is C16H22N6O4C_{16}H_{22}N_{6}O_{4}, with a molar mass of approximately 362.39 g/mol . This compound plays a crucial role in the endocrine system by stimulating the release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland.

As mentioned earlier, protirelin acts by mimicking the action of natural TRH. It binds to TRH receptors on the pituitary gland, stimulating the release of TSH []. The increased TSH levels then stimulate the thyroid gland to produce thyroid hormones. This mechanism allows doctors to assess the functionality of the pituitary gland in conditions affecting thyroid hormone production.

Data on Toxicity:

  • The median lethal dose (LD50) of protirelin has not been established in scientific literature.

Flammability and Reactivity:

  • Protirelin is not flammable or particularly reactive under normal conditions.
That are essential for its biological activity. Upon administration, it binds to specific receptors in the anterior pituitary, triggering a cascade of intracellular signaling pathways. This interaction primarily involves G-protein-coupled receptors, leading to the activation of phosphatidylinositol signaling pathways and subsequent release of thyroid-stimulating hormone and prolactin into the bloodstream . The half-life of protirelin in circulation is relatively short, approximately six minutes, which necessitates careful timing in clinical applications .

The synthesis of protirelin involves several steps. Initially, it is produced from a larger precursor polypeptide through enzymatic cleavage. The precursor contains multiple copies of the sequence -Gln-His-Pro-Gly-, which undergoes processing by proteases and carboxypeptidases to yield the mature form of thyrotropin-releasing hormone . Synthetic methods for producing protirelin typically involve solid-phase peptide synthesis or liquid-phase synthesis techniques, ensuring high purity and yield for pharmaceutical applications.

Protirelin is primarily used in diagnostic tests to evaluate thyroid function. It serves as an adjunctive agent in assessing pituitary or hypothalamic dysfunction and determining the effectiveness of thyroid hormone replacement therapy . Although not currently available in FDA-approved products, it remains a valuable tool in clinical endocrinology for diagnosing conditions related to thyroid hormone regulation.

Interaction studies have demonstrated that protirelin can elicit various physiological responses depending on individual patient conditions. For instance, it may cause significant fluctuations in blood pressure, with reports of both hypertension and hypotension following administration . Adverse reactions are generally mild but can include headaches and transient visual disturbances . Furthermore, interactions with other medications, such as acetylsalicylic acid, have been noted to inhibit the TSH response to protirelin .

Several compounds share structural or functional similarities with protirelin. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Thyrotropin-Releasing HormoneTripeptideEndogenous form produced by the hypothalamus
Gonadotropin-Releasing HormoneTripeptideStimulates release of luteinizing hormone and follicle-stimulating hormone
Corticotropin-Releasing HormonePeptideRegulates stress response by stimulating adrenocorticotropic hormone release
SomatostatinPeptideInhibits growth hormone release

While protirelin is unique as a stimulator of thyroid-stimulating hormone release, other similar compounds like gonadotropin-releasing hormone and corticotropin-releasing hormone serve different endocrine functions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

362.17025320 g/mol

Monoisotopic Mass

362.17025320 g/mol

Heavy Atom Count

26

LogP

-2.46 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Y5F15120W

Sequence

XHP

Related CAS

53935-32-3 (1:1 tartrate)
56267-12-0 (tartrate monohydrate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory.;
H332 (94.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hormones

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CJ - Tests for thyreoidea function
V04CJ02 - Protirelin

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Thyrotropin-releasing hormone
TRHR [HSA:7201] [KO:K04282]

Pictograms

Irritant

Irritant

Other CAS

117217-40-0
24305-27-9
11096-37-0

Wikipedia

Protirelin tartrate
Thyrotropin-releasing hormone

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Transferrin: ACTIVE

Dates

Modify: 2023-08-15
1: Ohuchi K, Funato M, Kato Z, Seki J, Kawase C, Tamai Y, Ono Y, Nagahara Y, Noda Y, Kameyama T, Ando S, Tsuruma K, Shimazawa M, Hara H, Kaneko H. Established Stem Cell Model of Spinal Muscular Atrophy Is Applicable in the Evaluation of the Efficacy of Thyrotropin-Releasing Hormone Analog. Stem Cells Transl Med. 2016 Feb;5(2):152-63. doi: 10.5966/sctm.2015-0059. Epub 2015 Dec 18. PubMed PMID: 26683872; PubMed Central PMCID: PMC4729546.
2: Kaur S, Bhararia A, Sharma K, Mittal S, Jain R, Wangoo N, Sharma RK. Thyrotropin-Releasing Hormone Loaded and Chitosan Engineered Polymeric Nanoparticles: Towards Effective Delivery of Neuropeptides. J Nanosci Nanotechnol. 2016 May;16(5):5324-32. PubMed PMID: 27483926.
3: Ijiro T, Nakamura K, Ogata M, Inada H, Kiguchi S, Maruyama K, Nabekura J, Kobayashi M, Ishibashi H. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system. Eur J Pharmacol. 2015 Aug 15;761:413-22. doi: 10.1016/j.ejphar.2015.05.047. Epub 2015 Jul 2. PubMed PMID: 26142830.
4: Kanasaki H, Oride A, Mijiddorj T, Kyo S. Role of thyrotropin-releasing hormone in prolactin-producing cell models. Neuropeptides. 2015 Dec;54:73-7. doi: 10.1016/j.npep.2015.08.001. Epub 2015 Aug 5. Review. PubMed PMID: 26297348.
5: Yamamoto A, Kawai M, Iwanaga K, Matsukura T, Niwa F, Hasegawa T, Heike T. Response to thyrotropin-releasing hormone stimulation tests in preterm infants with transient hypothyroxinemia of prematurity. J Perinatol. 2015 Sep;35(9):725-8. doi: 10.1038/jp.2015.67. Epub 2015 Jun 25. PubMed PMID: 26110495.
6: Zhang L, Kolaj M, Renaud LP. Intracellular postsynaptic cannabinoid receptors link thyrotropin-releasing hormone receptors to TRPC-like channels in thalamic paraventricular nucleus neurons. Neuroscience. 2015 Dec 17;311:81-91. doi: 10.1016/j.neuroscience.2015.10.015. Epub 2015 Oct 22. PubMed PMID: 26470810.
7: Meena CL, Thakur A, Nandekar PP, Sangamwar AT, Sharma SS, Jain R. Synthesis of CNS active thyrotropin-releasing hormone (TRH)-like peptides: Biological evaluation and effect on cognitive impairment induced by cerebral ischemia in mice. Bioorg Med Chem. 2015 Sep 1;23(17):5641-53. doi: 10.1016/j.bmc.2015.07.022. Epub 2015 Jul 17. PubMed PMID: 26216015.
8: Kelly JA, Boyle NT, Cole N, Slator GR, Colivicchi MA, Stefanini C, Gobbo OL, Scalabrino GA, Ryan SM, Elamin M, Walsh C, Vajda A, Goggin MM, Campbell M, Mash DC, O'Mara SM, Brayden DJ, Callanan JJ, Tipton KF, Della Corte L, Hunter J, O'Boyle KM, Williams CH, Hardiman O. First-in-class thyrotropin-releasing hormone (TRH)-based compound binds to a pharmacologically distinct TRH receptor subtype in human brain and is effective in neurodegenerative models. Neuropharmacology. 2015 Feb;89:193-203. doi: 10.1016/j.neuropharm.2014.09.024. Epub 2014 Sep 30. PubMed PMID: 25281210.
9: Goodale L, Frank N, Hermida P, D'Oench S. Evaluation of a thyrotropin-releasing hormone solution stored at room temperature for pituitary pars intermedia dysfunction testing in horses. Am J Vet Res. 2015 May;76(5):437-44. doi: 10.2460/ajvr.76.5.437. PubMed PMID: 25909376.
10: Waniek A, Hartlage-Rübsamen M, Höfling C, Kehlen A, Schilling S, Demuth HU, Roßner S. Identification of thyrotropin-releasing hormone as hippocampal glutaminyl cyclase substrate in neurons and reactive astrocytes. Biochim Biophys Acta. 2015 Jan;1852(1):146-55. doi: 10.1016/j.bbadis.2014.11.011. Epub 2014 Nov 18. PubMed PMID: 25446989.
11: Schuman ML, Peres Diaz LS, Landa MS, Toblli JE, Cao G, Alvarez AL, Finkielman S, Pirola CJ, García SI. Thyrotropin-releasing hormone overexpression induces structural changes of the left ventricle in the normal rat heart. Am J Physiol Heart Circ Physiol. 2014 Dec 1;307(11):H1667-74. doi: 10.1152/ajpheart.00494.2014. Epub 2014 Oct 3. PubMed PMID: 25281568.
12: Chen LM, Chen YC, Hsiao HP, Chen BH, Chao MC. Role of thyrotropin-releasing hormone test in re-evaluation of congenital hypothyroidism. Kaohsiung J Med Sci. 2014 Aug;30(8):383-9. doi: 10.1016/j.kjms.2014.04.005. Epub 2014 May 28. PubMed PMID: 25002375.
13: Nie C, Yang D, Liu N, Dong D, Xu J, Zhang J. Thyrotropin-releasing hormone and its analogs accelerate wound healing. J Surg Res. 2014 Jun 15;189(2):359-65. doi: 10.1016/j.jss.2014.03.004. Epub 2014 Mar 11. PubMed PMID: 24713470.
14: Horjales-Araujo E, Hellysaz A, Broberger C. Lateral hypothalamic thyrotropin-releasing hormone neurons: distribution and relationship to histochemically defined cell populations in the rat. Neuroscience. 2014 Sep 26;277:87-102. doi: 10.1016/j.neuroscience.2014.06.043. Epub 2014 Jun 30. PubMed PMID: 24993479.
15: Kolaj M, Zhang L, Renaud LP. L-type calcium channels and MAP kinase contribute to thyrotropin-releasing hormone-induced depolarization in thalamic paraventricular nucleus neurons. Am J Physiol Regul Integr Comp Physiol. 2016 Jun 1;310(11):R1120-7. doi: 10.1152/ajpregu.00082.2016. Epub 2016 Mar 23. PubMed PMID: 27009047; PubMed Central PMCID: PMC4935505.

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